molecular formula C55H36O5P2 B1641277 13-[5-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

13-[5-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B1641277
M. Wt: 838.8 g/mol
InChI Key: DXZANFKSPAISOB-UHFFFAOYSA-N
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Description

(11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin is a complex organic compound that belongs to the class of phosphine oxides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the xanthene core through a condensation reaction.
  • Introduction of the dimethyl groups via alkylation.
  • Construction of the dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin framework through cyclization reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin can be used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of (11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: A well-known phosphine oxide with similar structural features.

    Xanthene derivatives: Compounds with a xanthene core structure, often used in dye chemistry.

    Dinaphtho[2,1-d1’, 2’-f][1,3,2]dioxaphosphepin derivatives: Compounds with similar frameworks but different substituents.

Uniqueness

(11bR,11’bR)-4,4’-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis-dinaphtho[2,1-d:1’, 2’-f][1,3,2]dioxaphosphepin is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C55H36O5P2

Molecular Weight

838.8 g/mol

IUPAC Name

13-[5-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

InChI

InChI=1S/C55H36O5P2/c1-55(2)41-21-11-23-47(61-57-43-29-25-33-13-3-7-17-37(33)49(43)50-38-18-8-4-14-34(38)26-30-44(50)58-61)53(41)56-54-42(55)22-12-24-48(54)62-59-45-31-27-35-15-5-9-19-39(35)51(45)52-40-20-10-6-16-36(40)28-32-46(52)60-62/h3-32H,1-2H3

InChI Key

DXZANFKSPAISOB-UHFFFAOYSA-N

SMILES

CC1(C2=C(C(=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OC8=C1C=CC=C8P9OC1=C(C2=CC=CC=C2C=C1)C1=C(O9)C=CC2=CC=CC=C21)C

Canonical SMILES

CC1(C2=C(C(=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76)OC8=C1C=CC=C8P9OC1=C(C2=CC=CC=C2C=C1)C1=C(O9)C=CC2=CC=CC=C21)C

Origin of Product

United States

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